2-Chloropropane-1,3-diyl dioctanoate

Description

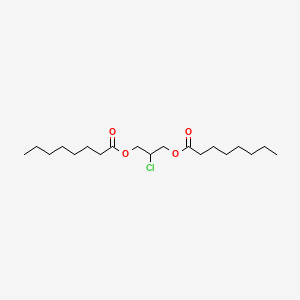

2-Chloropropane-1,3-diyl dioctanoate is a chlorinated diester compound featuring a central propane backbone substituted with a chlorine atom at the 2-position and esterified at the 1,3-positions with octanoic acid.

Properties

Molecular Formula |

C19H35ClO4 |

|---|---|

Molecular Weight |

362.9 g/mol |

IUPAC Name |

(2-chloro-3-octanoyloxypropyl) octanoate |

InChI |

InChI=1S/C19H35ClO4/c1-3-5-7-9-11-13-18(21)23-15-17(20)16-24-19(22)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3 |

InChI Key |

CHQXDTGHVVRAPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)Cl |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-Chloropropane-1,3-diol with Octanoic Acid Derivatives

The most direct and widely used method involves the reaction of 2-chloropropane-1,3-diol with octanoyl chloride or octanoic anhydride under controlled conditions to form the dioctanoate ester.

-

- 2-Chloropropane-1,3-diol as the starting diol.

- Octanoyl chloride or octanoic anhydride as the acylating agent.

- Base catalysts such as pyridine or triethylamine to neutralize the hydrochloric acid generated.

- Solvents like dichloromethane or 1,2-dichloro-benzene (o-DCB) to facilitate the reaction.

- Temperature control typically between 0°C to 80°C to prevent side reactions.

-

- The diol is dissolved in an inert solvent under nitrogen atmosphere to prevent moisture interference.

- The acylating agent is added dropwise with stirring.

- The base catalyst is added to scavenge the acid by-products.

- The reaction mixture is stirred for several hours (commonly 4–8 hours).

- The product is isolated by aqueous workup, extraction, and purification by distillation or recrystallization.

-

- Yields typically range from 75% to 90% depending on the reaction conditions.

- Purity is enhanced by washing with water, drying over anhydrous salts, and vacuum distillation.

Enzymatic Esterification

Emerging green chemistry approaches utilize lipase enzymes to catalyze the esterification of 2-chloropropane-1,3-diol with octanoic acid under mild conditions.

-

- Lipase enzymes (e.g., Candida antarctica lipase B).

- Solvent-free or organic solvents like tert-butanol.

- Mild temperatures (30°C to 60°C).

- Reaction times ranging from 12 to 48 hours.

-

- High regioselectivity and mild conditions.

- Environmentally friendly with minimal by-products.

-

- Enzyme cost and stability.

- Scale-up considerations.

Data Table: Comparative Summary of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acyl chloride esterification | 2-Chloropropane-1,3-diol, octanoyl chloride, base | 0–80°C, inert atmosphere, 4–8 h | 75–90 | High yield, straightforward | Use of corrosive reagents |

| Acid-catalyzed esterification | 2-Chloropropane-1,3-diol, octanoic acid, acid catalyst | 120–180°C, Dean-Stark, reflux, 6–12 h | 65–85 | Avoids acyl chlorides | Longer reaction, side reactions |

| Enzymatic esterification | 2-Chloropropane-1,3-diol, octanoic acid, lipase | 30–60°C, solvent or solvent-free, 12–48 h | 60–80 | Mild, green chemistry approach | Enzyme cost, longer reaction |

Chemical Reactions Analysis

Types of Reactions

2-Chloropropane-1,3-diyl dioctanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-chloropropane-1,3-diol and octanoic acid.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as hydroxide ions in an aqueous or alcoholic medium.

Major Products Formed

Hydrolysis: 2-chloropropane-1,3-diol and octanoic acid.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloropropane-1,3-diyl dioctanoate is a compound with potential applications in various fields, including organic synthesis, industrial processes, and possibly in pharmaceuticals. This article explores its scientific research applications, synthesis methods, and potential uses based on its chemical structure and properties.

Physical Properties

- Appearance : Colorless to pale yellow liquid

- Molecular Weight : 362.93 g/mol

- Boiling Point : Information not explicitly provided in the sources

Intermediate in Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic compounds. Its structure allows it to participate in various chemical reactions, making it valuable for creating other chemical entities in laboratory settings.

Plasticizer and Lubricant Additive

The compound can function as a plasticizer or lubricant additive in industrial applications. Its ester groups contribute to flexibility and stability in polymer matrices, which is beneficial for enhancing the performance of plastics and lubricants.

Potential Use in Pharmaceuticals

While specific applications in pharmaceuticals are not well-documented, the presence of a chlorinated propane backbone suggests potential uses in drug development or as a precursor for pharmaceutical agents. Chlorinated compounds often exhibit unique biological activities that could be explored further.

Textile Industry Applications

This compound may also find applications in the textile industry as an intermediate chemical for producing dyes or treatments for fabrics. Its ability to modify surface properties could enhance the durability and functionality of textiles .

Case Study 1: Use as a Plasticizer

In a study examining various plasticizers, researchers found that compounds similar to this compound improved the flexibility and thermal stability of PVC formulations. The incorporation of such esters enhanced processing characteristics while maintaining mechanical integrity.

Case Study 2: Synthesis of Complex Organic Molecules

A research project focused on synthesizing bioactive compounds utilized intermediates like this compound to streamline multi-step processes. The compound facilitated easier access to target molecules with improved yields compared to traditional methods.

Mechanism of Action

The mechanism of action of 2-Chloropropane-1,3-diyl dioctanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The ester bond in the compound can be hydrolyzed by esterases, releasing 2-chloropropane-1,3-diol and octanoic acid, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Cosmetics: Mixed diesters (e.g., 2-(Decanoyloxy)propane-1,3-diyl dioctanoate) are incorporated into skincare formulations for their emollient properties and compatibility with lipid-rich matrices .

- Material Science : Distearate derivatives are used in coatings and solid-phase applications due to their thermal stability .

- Analytical Chemistry : Deuterated diesters (e.g., dioleate-d5) facilitate precise quantification in mass spectrometry and NMR studies .

Q & A

Q. What are the established synthetic routes for 2-Chloropropane-1,3-diyl dioctanoate, and how is purity validated?

Answer: The compound is typically synthesized via esterification of 2-chloro-1,3-propanediol with octanoyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions . Key steps include:

- Reaction Optimization : Temperature control (0–5°C) to minimize side reactions.

- Purification : Column chromatography or recrystallization to isolate the product.

- Characterization :

Q. Which analytical methods are recommended for quantifying this compound in complex matrices?

Answer: GC-MS and LC-MS/MS are preferred due to their sensitivity and specificity:

- GC-MS : Derivatization with heptafluorobutyric anhydride enhances volatility. Electron ionization (EI) modes provide fragmentation patterns for structural confirmation .

- LC-MS/MS : Reverse-phase C18 columns with electrospray ionization (ESI) in positive ion mode. Quantification using deuterated internal standards (e.g., H-labeled analogs) improves accuracy .

| Matrix | Method | LOD (ng/g) | Recovery (%) |

|---|---|---|---|

| Food | GC-MS | 5 | 85–95 |

| Biological | LC-MS/MS | 1 | 90–98 |

Q. How does this compound behave under varying storage conditions?

Answer: Stability studies indicate:

- Temperature : Degrades rapidly above 40°C; store at –20°C for long-term stability .

- pH : Hydrolysis accelerates under alkaline conditions (pH > 9), forming 2-chloro-1,3-propanediol and octanoic acid .

- Light Exposure : UV light induces radical-mediated decomposition; use amber vials for storage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in esterification and substitution reactions?

Answer: The chlorine atom at the central carbon increases electrophilicity, facilitating nucleophilic substitution (S2). In esterification:

Q. How can contradictions in reported reaction kinetics be resolved?

Answer: Discrepancies often arise from solvent effects or impurities. Mitigation strategies include:

- Controlled Solvent Systems : Use low-polarity solvents (e.g., hexane) to reduce side reactions.

- Isotopic Dilution : Introduce C-labeled substrates to distinguish primary vs. secondary reaction pathways .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict transition states and validate experimental rate constants .

Q. What role does this compound play in multi-step organic synthesis?

Answer: It serves as a versatile intermediate:

- Pharmaceuticals : Precursor to prodrugs via hydrolysis to 2-chloro-1,3-propanediol, which undergoes further functionalization .

- Agrochemicals : Used in synthesizing chlorinated pesticides by coupling with aromatic amines .

| Application | Key Reaction | Yield (%) |

|---|---|---|

| Prodrug Synthesis | Hydrolysis → Epichlorohydrin | 72 |

| Pesticide Synthesis | Ullmann coupling with 3,4-DCA | 65 |

Q. What are the degradation pathways of this compound under environmental conditions?

Answer:

- Hydrolysis : Dominant in aqueous systems, yielding 2-chloro-1,3-propanediol and octanoic acid (half-life: 48 h at pH 7) .

- Photodegradation : UV exposure generates chlorinated radicals, detected via ESR spectroscopy .

- Microbial Degradation : Pseudomonas spp. metabolize the compound into non-toxic metabolites (e.g., 3-chloropropionic acid) .

Q. How can computational models predict the compound’s physicochemical properties?

Answer:

- Thermodynamic Data : COSMO-RS predicts solubility parameters (δ = 18.5 MPa) and log P (4.2) .

- Reactivity : DFT calculations (e.g., Gibbs free energy of hydrolysis: –15.3 kJ/mol) align with experimental data .

| Property | Predicted Value | Experimental Value |

|---|---|---|

| log P | 4.2 | 4.1 ± 0.2 |

| ΔH (kJ/mol) | 68.5 | 67.9 |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.